2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
CAS No.: 942003-78-3
Cat. No.: VC6740813
Molecular Formula: C23H18N2O5S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942003-78-3 |
|---|---|
| Molecular Formula | C23H18N2O5S |
| Molecular Weight | 434.47 |
| IUPAC Name | 2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
| Standard InChI | InChI=1S/C23H18N2O5S/c26-23(24-16-10-11-20-21(12-16)30-15-29-20)14-25-13-22(18-8-4-5-9-19(18)25)31(27,28)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,26) |
| Standard InChI Key | UIHAVHJYQUXLBH-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Introduction
The compound 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic organic molecule characterized by its indole and benzenesulfonamide moieties. This structure suggests potential applications in medicinal chemistry, particularly in pharmacological and biochemical research due to its functional groups often associated with bioactivity.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the Indole Derivative: The indole core is functionalized at the nitrogen atom with a benzenesulfonyl group.
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Formation of the Benzodioxole Acetamide: The benzodioxole moiety is introduced through acetamide coupling reactions.
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Final Assembly: The two fragments are combined under controlled conditions to yield the final compound.
These steps require precise reaction conditions to maintain the integrity of sensitive functional groups such as the sulfonamide and benzodioxole rings.
Biological Activities
The structural features of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide suggest its potential as:
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Enzyme Inhibitor: Sulfonamide groups are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and cancer progression .
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Anticancer Agent: Indole derivatives often exhibit cytotoxic activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
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Antimicrobial Agent: Benzodioxole-containing compounds have been shown to possess antibacterial and antifungal properties .
Further studies, including docking simulations and in vitro assays, are required to confirm these activities.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): Provides details on hydrogen and carbon environments.
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-NMR: Identifies aromatic protons in the indole and benzodioxole rings.
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-NMR: Confirms carbon connectivity.
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Mass Spectrometry (MS): Determines molecular weight (354.38 g/mol).
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Infrared Spectroscopy (IR): Detects characteristic functional groups such as amides () and sulfonamides ().
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X-Ray Crystallography: Offers precise three-dimensional structural confirmation when available.
Potential Applications
The compound’s unique structure makes it a candidate for:
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Drug Development: As a scaffold for designing inhibitors targeting enzymes like carbonic anhydrase or kinases .
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Chemical Biology Tools: For studying protein-ligand interactions due to its sulfonamide functionality.
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Material Science: Potentially as a precursor for advanced organic materials due to its stable aromatic systems.
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